molecular formula C5H7NO2 B14058260 5-Methoxy-3-methylisoxazole

5-Methoxy-3-methylisoxazole

Cat. No.: B14058260
M. Wt: 113.11 g/mol
InChI Key: YXGDEMGLRKFGSB-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methoxy-3-methylisoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

5-methoxy-3-methyl-1,2-oxazole

InChI

InChI=1S/C5H7NO2/c1-4-3-5(7-2)8-6-4/h3H,1-2H3

InChI Key

YXGDEMGLRKFGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)OC

Origin of Product

United States

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